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Dihydrocalythropsin - 151703-05-8

Dihydrocalythropsin

Catalog Number: EVT-1198401
CAS Number: 151703-05-8
Molecular Formula: C16H16O5
Molecular Weight: 288.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dihydrocalythropsin is derived from the plant Calythropsis aurea, a member of the Myrtaceae family. Chalcones like dihydrocalythropsin are precursors in the biosynthesis of flavonoids and isoflavonoids, which are important for various biological functions in plants and have significant pharmacological potential in humans . The classification of dihydrocalythropsin places it within the broader category of flavonoids, specifically as a type of chalcone characterized by its specific structural features.

Synthesis Analysis

The synthesis of dihydrocalythropsin can be achieved through several methods. A common approach involves the condensation reaction between appropriate aromatic aldehydes and ketones, typically utilizing a base catalyst to facilitate the reaction.

  1. Starting Materials:
    • Aromatic aldehydes (e.g., 4-hydroxybenzaldehyde)
    • Acetophenone or other suitable ketones
    • Base catalyst (e.g., sodium hydroxide)
  2. Reaction Conditions:
    • The reaction is usually conducted under reflux conditions in an organic solvent such as ethanol or methanol.
    • Reaction time can vary from several hours to overnight depending on the desired yield.
  3. Purification:
    • The product is typically purified using recrystallization techniques or chromatography methods to isolate dihydrocalythropsin from unreacted starting materials and by-products .
Molecular Structure Analysis

Dihydrocalythropsin possesses a unique molecular structure characterized by an extended conjugated system typical of chalcones. Its structure can be represented as follows:

  • Molecular Formula: C₁₅H₁₄O₃
  • Molecular Weight: Approximately 246.27 g/mol
  • Structural Features:
    • Two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.
    • Hydroxyl groups that contribute to its reactivity and biological properties.

The molecular structure allows for various interactions with biological targets, enhancing its potential therapeutic applications .

Chemical Reactions Analysis

Dihydrocalythropsin participates in several chemical reactions typical for chalcones:

  1. Hydrogenation: Dihydrocalythropsin can undergo hydrogenation to form saturated derivatives.
  2. Oxidation: The compound can be oxidized to form corresponding flavonoids or other polyphenolic compounds.
  3. Condensation Reactions: It can react with nucleophiles due to the electrophilic nature of the carbonyl group, leading to various derivatives.

These reactions are significant for modifying dihydrocalythropsin's structure to enhance its biological activity or solubility .

Mechanism of Action

The mechanism of action for dihydrocalythropsin involves several pathways:

  • Antioxidant Activity: Dihydrocalythropsin exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase.
  • Anticancer Potential: Studies suggest that dihydrocalythropsin may induce apoptosis in cancer cells through various signaling pathways, including the TRAIL-mediated pathway .

These mechanisms underline the compound's potential as a therapeutic agent against various diseases.

Physical and Chemical Properties Analysis

Dihydrocalythropsin has distinct physical and chemical properties:

  • Appearance: Typically appears as a yellow crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and methanol; limited solubility in water.
  • Melting Point: The melting point ranges around 120-125 °C, indicating its stability under normal conditions.

These properties influence its handling and application in laboratory settings .

Applications

Dihydrocalythropsin has several scientific applications:

  1. Pharmacological Research: Due to its antioxidant and anti-inflammatory properties, it is studied for potential use in treating chronic diseases such as cancer and cardiovascular disorders.
  2. Natural Product Chemistry: As a natural compound derived from plants, it serves as a model for synthesizing related flavonoids with enhanced bioactivity.
  3. Food Industry: Its antioxidant properties make it a candidate for natural preservatives in food products.

Research continues to explore its full potential across various domains of science .

Introduction to Dihydrocapsaicin

Dihydrocapsaicin is a naturally occurring capsaicinoid renowned for its pungency and structural relationship to capsaicin. As a secondary metabolite in chili peppers (Capsicum spp.), it contributes significantly to the heat profile of these plants. Unlike capsaicin, dihydrocapsaicin features a fully saturated alkyl chain, which influences its physicochemical behavior and biological interactions [1].

Chemical Identity and Nomenclature

IUPAC Classification and Structural Formula

The International Union of Pure and Applied Chemistry (IUPAC) designates dihydrocapsaicin as N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methylnonanamide. Its molecular formula is $\ce{C18H29NO3}$, with a molar mass of 307.43 g/mol. Structurally, it comprises:

  • A vanillyl group (4-hydroxy-3-methoxyphenyl) serving as the aromatic domain.
  • An amide linkage connecting the vanillyl group to the alkyl chain.
  • A saturated 9-carbon alkyl chain with a methyl branch at the 8th position [1].

The compound crystallizes as a white to off-white solid and is sparingly soluble in water but dissolves in dimethyl sulfoxide and absolute ethanol. Its lipophilic nature facilitates interactions with biological membranes and proteins [1].

Table 1: Key Physicochemical Properties of Dihydrocapsaicin

PropertyValue/Description
Molecular Formula$\ce{C18H29NO3}$
Molar Mass307.43 g/mol
AppearanceWhite to off-white crystalline solid
SolubilitySparingly soluble in water; soluble in DMSO and ethanol
Scoville Heat Units16,000,000 (equivalent to capsaicin)

Isomeric Variations and Stereochemical Significance

Dihydrocapsaicin exhibits structural isomerism relative to capsaicin. While both share identical vanillylamide moieties, dihydrocapsaicin possesses a fully saturated alkyl chain (8-methylnonanamide), contrasting with capsaicin’s unsaturated chain (8-methylnon-6-enamide). This difference eliminates geometric (E/Z) isomerism in dihydrocapsaicin’s tail [1].

The chiral center at C8 of the alkyl chain (methyl branch) theoretically confers stereoisomerism. However, natural dihydrocapsaicin exists predominantly as a single enantiomer due to enzyme-specific biosynthesis in Capsicum. The absolute configuration at C8 influences ligand-receptor binding kinetics with the TRPV1 ion channel, though detailed stereochemical studies remain limited compared to capsaicin [1].

Table 2: Structural Comparison of Dihydrocapsaicin and Capsaicin

FeatureDihydrocapsaicinCapsaicin
Alkyl ChainSaturated (8-methylnonanamide)Unsaturated (8-methylnon-6-enamide)
Double BondsNoneOne at C6-C7
Potential IsomersEnantiomers at C8Enantiomers + E/Z isomers
Natural Abundance in Peppers~22% of total capsaicinoids~69% of total capsaicinoids

Historical Context of Discovery

Botanical Sources and Natural Occurrence

Dihydrocapsaicin occurs exclusively in plants of the genus Capsicum (family Solanaceae), particularly in high-pungency varieties like C. chinense and C. frutescens. It coexists with capsaicin and minor capsaicinoids (e.g., nordihydrocapsaicin, homodihydrocapsaicin) in placental tissues of fruits. Quantitative analysis reveals it constitutes approximately 22% of the total capsaicinoid mixture in most pepper extracts, making it the second most abundant capsaicinoid after capsaicin [1].

The compound’s biosynthesis parallels capsaicin:

  • Phenylpropanoid pathway yields vanillylamine.
  • Fatty acid metabolism generates 8-methylnonanoic acid.
  • Enzymatic amidation via capsaicin synthase forms dihydrocapsaicin [1].

Environmental factors (e.g., soil sulfur content, UV exposure) modulate its concentration, with drought stress typically increasing capsaicinoid production.

Table 3: Natural Distribution of Dihydrocapsaicin in Chili Peppers

Pepper VarietyDihydrocapsaicin Content (% of total capsaicinoids)
Habanero (C. chinense)20–25%
Thai Bird’s Eye (C. frutescens)18–22%
Jalapeño (C. annuum)15–20%
Cayenne (C. annuum)20–23%

Chronology of Isolation and Characterization

The discovery of dihydrocapsaicin is intertwined with capsaicin research:

  • 1846: Bucholtz isolates impure capsaicin crystals from Capsicum tinctures.
  • 1876: Thresh obtains a crystalline compound named "capsaicin," later recognized as a mixture.
  • 1919: Nelson establishes the chemical relationship between capsaicin and vanillylamide.
  • 1960s: Bennett and Kirby identify dihydrocapsaicin as a distinct analogue during constitutional studies of capsaicinoids. They confirm its structure through hydrolysis and spectroscopic comparison with synthetic standards [1].

Key milestones in characterization include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1968): Differentiated dihydrocapsaicin from capsaicin by the absence of olefinic protons and presence of characteristic methylene signals.
  • X-ray crystallography (1980s): Resolved the crystalline structure, confirming the saturated alkyl chain and trans-amide bond configuration.
  • Mass spectrometry (1990s): Enabled precise quantification in plant extracts using GC-MS and LC-MS methods, solidifying its status as a major capsaicinoid [1].

The compound’s purification traditionally involved solvent extraction (e.g., acetone, ethanol) followed by chromatographic separation. Modern techniques employ high-performance liquid chromatography (HPLC) with C18 columns, leveraging dihydrocapsaicin’s slightly higher polarity than capsaicin for resolution.

Properties

CAS Number

151703-05-8

Product Name

Dihydrocalythropsin

IUPAC Name

3-(3,4-dihydroxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-one

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

InChI

InChI=1S/C16H16O5/c1-21-11-4-5-12(15(19)9-11)13(17)6-2-10-3-7-14(18)16(20)8-10/h3-5,7-9,18-20H,2,6H2,1H3

InChI Key

DLFRZAUWKODFLD-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)CCC2=CC(=C(C=C2)O)O)O

Synonyms

dihydrocalythropsin

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CCC2=CC(=C(C=C2)O)O)O

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